Dexmethylphenidate hydrochloride
Overview
Description
Dexmethylphenidate hydrochloride is a potent central nervous system stimulant used primarily for the treatment of attention deficit hyperactivity disorder (ADHD). It is the dextrorotary form of methylphenidate and is known for its higher pharmacological activity compared to its racemic mixture . This compound is marketed under brand names such as Focalin and Focalin XR .
Preparation Methods
The preparation of dexmethylphenidate hydrochloride involves several synthetic routes and reaction conditions. One method includes the neutralization of dl-threo-methylphenidate hydrochloride to dl-threo-methylphenidate, followed by the resolution of dl-threo-methylphenidate using amino acids or their derivatives as chiral resolution agents to yield dexmethylphenidate salt. This salt is then hydrolyzed and converted into this compound . Another method involves reacting threo-N-Boc-ritalinic acid with (S)-1-phenylethylamine, followed by recrystallization and conversion to this compound with high optical purity .
Chemical Reactions Analysis
Dexmethylphenidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring
Common reagents used in these reactions include hydrogen chloride, methanol, and various chiral resolution agents . The major products formed from these reactions are typically derivatives of dexmethylphenidate with modified functional groups.
Scientific Research Applications
Dexmethylphenidate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Research on its effects on neurotransmitter systems, particularly dopamine and norepinephrine, is ongoing.
Medicine: Primarily used in the treatment of ADHD, it helps increase attention and decrease impulsiveness and hyperactivity
Industry: It is used in the pharmaceutical industry for the production of ADHD medications
Mechanism of Action
Dexmethylphenidate hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space . This action primarily occurs in the thalamus and striatum, regions of the brain associated with attention and behavior regulation .
Comparison with Similar Compounds
Dexmethylphenidate hydrochloride is often compared with other central nervous system stimulants such as:
Methylphenidate: The racemic mixture of dexmethylphenidate, with lower pharmacological activity.
Amphetamine/Dextroamphetamine (Adderall): Another stimulant used for ADHD, with a different mechanism of action.
Lisdexamfetamine (Vyvanse): A prodrug of dextroamphetamine, used for ADHD and binge eating disorder
This compound is unique due to its higher potency and specific action on dopamine and norepinephrine reuptake inhibition .
Properties
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYIBMBTDDLNG-OJERSXHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940927 | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19262-68-1, 23655-65-4 | |
Record name | Focalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19262-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmethylphenidate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-threo-Methylphenidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXMETHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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